molecular formula C29H21N3O2 B5183066 N-(2-hydroxyethyl)-N-phenylphenanthro[9,10-b]quinoxaline-11-carboxamide

N-(2-hydroxyethyl)-N-phenylphenanthro[9,10-b]quinoxaline-11-carboxamide

Cat. No.: B5183066
M. Wt: 443.5 g/mol
InChI Key: YAQPCTFAKRFXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-N-phenylphenanthro[9,10-b]quinoxaline-11-carboxamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science . This particular compound features a phenanthroquinoxaline core, which is known for its potential therapeutic properties.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-phenylphenanthro[9,10-b]quinoxaline-11-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, piperidine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-(2-hydroxyethyl)-N-phenylphenanthro[9,10-b]quinoxaline-11-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-phenylphenanthro[9,10-b]quinoxaline-11-carboxamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-phenylphenanthro[9,10-b]quinoxaline-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O2/c33-17-16-32(20-8-2-1-3-9-20)29(34)19-14-15-25-26(18-19)31-28-24-13-7-5-11-22(24)21-10-4-6-12-23(21)27(28)30-25/h1-15,18,33H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQPCTFAKRFXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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